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Compound of Interest

Compound Name: H-DL-TYR(ME)-OH

Cat. No.: B555555

An In-depth Technical Guide to H-DL-Tyr(Me)-OH and Related Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of O-Methyl-DL-tyrosine, the compound most commonly referred to by the
ambiguous nomenclature H-DL-Tyr(Me)-OH. Due to the potential for misinterpretation, this
guide also includes pertinent information on a related derivative, DL-Tyrosine methyl ester
hydrochloride. This document is intended to serve as a core resource, presenting key data,
experimental methodologies, and biological context for researchers working with these
compounds.

Introduction and Nomenclature Clarification

The designation "H-DL-Tyr(Me)-OH" is chemically ambiguous. In peptide chemistry, the "H-"
and "-OH" typically denote a free N-terminus (amino group) and a free C-terminus (carboxylic
acid), respectively. The "(Me)" within the tyrosine residue abbreviation could signify methylation
at several positions. The two most common derivatives are:

e O-Methyl-DL-tyrosine: The methyl group is on the phenolic hydroxyl group of the tyrosine
side chain. Its structure is consistent with a free amino acid. This is the most likely
interpretation.
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o DL-Tyrosine methyl ester: The methyl group forms an ester with the carboxylic acid. The
hydrochloride salt is a common form.

This guide will focus primarily on O-Methyl-DL-tyrosine while also providing comparative data
for DL-Tyrosine methyl ester hydrochloride to ensure clarity and prevent potential confusion in
experimental design.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of O-Methyl-DL-tyrosine and DL-
Tyrosine methyl ester hydrochloride are summarized below. These tables consolidate
guantitative data from various sources to facilitate easy comparison.

O-Methyl-DL-tyrosine

This compound is the racemic mixture of O-Methyl-L-tyrosine and O-Methyl-D-tyrosine. As a
racemic mixture, it is not optically active.
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Property Value Reference(s)

H-DL-Tyr(Me)-OH, p-Methoxy-
Synonyms ] [1]
DL-phenylalanine

CAS Number 7635-29-2 [1]
Molecular Formula C10H13NO3 [1]
Molecular Weight 195.22 g/mol [2]
Appearance White to off-white powder [1]
Melting Point 225-248 °C [3]

Soluble in organic solvents
such as ethanol, DMSO, and
dimethylformamide (~50 pg/mL
Solubility for the L-isomer)[4]. Solubility
of the related L-Tyrosine in
DMSO is greater than in water,

methanol, or ethanol[5].

pKa values for O-Methyl-DL-
tyrosine are not readily
available. For comparison, the

parent amino acid L-tyrosine

pKa
has pKa values of
approximately 2.20 (carboxyl
group) and 9.11 (amino
group).
Optical Rotation [a] = 0° (racemic mixture) [2]

DL-Tyrosine methyl ester hydrochloride

This compound is the hydrochloride salt of the methyl ester of DL-Tyrosine.
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Property Value Reference(s)
Synonyms DL-Tyr-OMe-HCI [4]
CAS Number 68697-61-0 [4]
Molecular Formula C10H13NO3-HCI [4]
Molecular Weight 231.68 g/mol [4]
Appearance White powder [4]
Melting Point 184-190 °C [4]

Described as soluble and
stable[4][6]. The related o-

Solubility Methyl-DL-tyrosine methyl
ester hydrochloride is soluble
in water (50 mg/mL) and

DMSO (220 mg/mL)[7][8].

Not available. The presence of
pKa the hydrochloride salt indicates

the amino group is protonated.

Optical Rotation [a] = 0° (racemic mixture)

Spectroscopic Data

Spectroscopic analysis is critical for the verification of identity and purity. While fully assigned
spectra for these specific DL-isomers are not consistently available in public databases, the
following sections provide expected chemical shifts and absorption bands based on data from
closely related compounds and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR:

o O-Methyl-DL-tyrosine: Expected chemical shifts include signals for the aromatic protons (a
pair of doublets around 6.8-7.2 ppm), the a-proton (a triplet or multiplet around 3.7-4.2 ppm),
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the B-protons (a multiplet around 2.8-3.2 ppm), and a singlet for the methoxy group (O-CHs)
around 3.7 ppm.

o DL-Tyrosine methyl ester hydrochloride: Similar aromatic and backbone proton signals are
expected. A distinct singlet for the ester methyl group (COOCHSs) would appear around 3.7
ppm. The phenolic -OH proton signal may be broad and its position solvent-dependent.

13C NMR:

o O-Methyl-DL-tyrosine: Expected chemical shifts include the carbonyl carbon (~170-175
ppm), aromatic carbons (~114-158 ppm, with the methoxy-substituted carbon being the most
downfield), the a-carbon (~55 ppm), the B-carbon (~37 ppm), and the methoxy carbon (~55

ppm)[9].

o DL-Tyrosine methyl ester hydrochloride: Similar shifts are expected, with the ester carbonyl
appearing around 172 ppm and the ester methyl carbon around 52 ppm[10].

Infrared (IR) Spectroscopy

o O-Methyl-DL-tyrosine: Characteristic peaks are expected for the amino acid functional
groups. A broad band from 2500-3300 cm~ for the O-H stretch of the carboxylic acid, which
overlaps with the N-H stretch of the amine (as -NHs* in zwitterionic form). A C=0 stretch for
the carboxylic acid will be present around 1700-1740 cm~1. Aromatic C=C stretches will
appear in the 1450-1600 cm~1 region. A prominent C-O stretch for the aryl ether is expected
around 1250 cm™2.

o DL-Tyrosine methyl ester hydrochloride: A strong C=0 stretch for the ester group is expected
around 1740 cm~1[11]. The broad O-H stretch of the phenolic group will be present (~3200-
3600 cm~1). The N-H stretching of the protonated amine (-NHs*) will appear as a broad band
in the 2800-3200 cm~* region. Aromatic C=C stretches will be in the 1450-1600 cm~1 region.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These are
generalized protocols that serve as a starting point and may require optimization for specific
instrumentation and sample matrices.
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Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary
tube within a calibrated heating block and observing the temperature range from the onset of
melting to complete liquefaction.

Methodology:

o Ensure the sample is dry and finely powdered.

e Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

o Place the capillary tube into a melting point apparatus.

o Heat the sample rapidly to approximately 15-20 °C below the expected melting point.
o Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

e Record the temperature at which the first drop of liquid appears (T1) and the temperature at
which the entire sample becomes a clear liquid (T2).

e The melting point is reported as the range T1 - T2. For a pure compound, this range is
typically narrow (0.5-2 °C).

Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is commonly used for the analysis of amino acids and their
derivatives. Due to their limited UV absorbance, pre-column derivatization with a fluorescent
tag (e.g., o-phthalaldehyde, OPA) is often employed for sensitive detection.

Methodology:

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1
N HCI or a mobile phase compatible buffer). Prepare a series of calibration standards.

o Derivatization (Automated): An autosampler can be programmed to mix the sample with a
borate buffer and then with the OPA reagent just prior to injection. This ensures reproducible

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

derivatization times.

o Chromatographic Conditions:

o Column: C18 reversed-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, <2
pm).

o Mobile Phase A: Aqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8).
o Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45/45/10 viviv).

o Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up
to elute the derivatized amino acids, followed by a wash and re-equilibration step.

o Flow Rate: 1.5 - 2.0 mL/min.

o Temperature: 40 °C.

o Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

o Quantification: The peak area of the analyte is compared to the calibration curve generated
from the standards to determine its concentration.

Prepare Sample & | A b ARGmmated Derivatization > Inject onto HEIGRyht Elution > Fluorescence Detection | chedial 4% Kvhre
Standards (e.g., OPA) C18 Column (Ex: 340, Em: 450) “| Quantfication

Click to download full resolution via product page

General HPLC Workflow for Amino Acid Analysis.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., D20, DMSO-ds). For D20, the pH can be adjusted to improve signal
resolution.
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e Acquisition: Acquire *H and 3C spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher). Standard pulse programs are typically sufficient.

e Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the
chemical shift axis using a reference signal (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely
ground sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a
transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which
requires placing a small amount of the solid sample directly on the crystal.

o Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR
crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

e Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber
(cm~1). Identify characteristic absorption bands corresponding to the functional groups
present in the molecule.

Biological Context: Dopamine Synthesis and
Inhibition
O-Methyl-L-tyrosine is recognized for its role as an inhibitor of tyrosine hydroxylase (TH), the

rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine,
norepinephrine, and epinephrine[12].

The synthesis of dopamine from L-tyrosine is a critical pathway in the central nervous system.

e Step 1: L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine
hydroxylase. This step requires molecular oxygen (Oz), iron (Fe2*), and tetrahydrobiopterin
(BHa4) as cofactors[4].

o Step 2: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to
form dopamine.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.jstage.jst.go.jp/article/analsci/33/3/33_369/_pdf
https://cdn.caymanchem.com/cdn/insert/24001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

O-Methyl-L-tyrosine acts as a competitive inhibitor, likely by binding to the active site of tyrosine
hydroxylase, thereby preventing the binding of the natural substrate, L-tyrosine. This inhibition
leads to a reduction in the downstream production of dopamine and other catecholamines. This
mechanism of action makes it a valuable tool in neuroscience research for studying the effects
of dopamine depletion.

O-Methyl-L-tyrosine

L-Tyrosine (Competitive Inhibitor)

Inhibits

Tyrosine Hydroxylase (TH)
(Rate-Limiting Step)

L-DOPA

AADC

Dopamine

Click to download full resolution via product page
Dopamine synthesis pathway and inhibition by O-Methyl-L-tyrosine.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties,
analytical methodologies, and biological relevance of O-Methyl-DL-tyrosine and its related
derivative, DL-Tyrosine methyl ester hydrochloride. By clarifying the initial nomenclature
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ambiguity and presenting data in a structured format, this document aims to support
researchers in the accurate identification, handling, and application of these compounds in their
scientific endeavors. The provided experimental protocols and pathway diagrams offer both a
practical and conceptual framework for future research in drug development and neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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